Bropirimine
Overview
Description
Bropirimine is an experimental drug with anti-cancer and antiviral properties . It is an orally effective immunomodulator and is being tried in bladder cancers .
Synthesis Analysis
The synthesis of Bropirimine involves several steps . The first step involves the formation of the dianion from malonic acid half-ester by treatment with butyllithium . Acylation of the anion with benzoyl chloride proceeds at the carbanion, which is more nucleophilic due to the higher charge density .Molecular Structure Analysis
Bropirimine is a phenylpyrimidine, a class of polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The IUPAC name for Bropirimine is 2-amino-5-bromo-6-phenylpyrimidin-4 (1H)-one .Chemical Reactions Analysis
The tricarbonyl compound formed during the synthesis of Bropirimine decarboxylates on acidification to the β-ketoester . Condensation with guanidine leads to the pyrimidone . NBS mediated bromination then gives Bropirimine .Physical And Chemical Properties Analysis
Bropirimine has a molecular weight of 266.09 g/mol and a chemical formula of C10H8BrN3O . It is soluble to 100 mM in DMSO . A study on the thermal stability of Bropirimine reveals that its thermal stability decreases upon admixture with polyethylene glycol and other excipients added to enhance solubility profiles .Scientific Research Applications
Antitumor Activity in Urinary Bladder Tumor Cells
Bropirimine has demonstrated antitumor effects on superficial transitional cell carcinoma of the bladder. In vitro studies showed that bropirimine directly inhibits colony formation by bladder tumor cell lines in a dose-dependent manner, suggesting a direct antitumor activity rather than a cytokine-mediated effect (Tei et al., 2002).
Inhibition of Osteoclast Differentiation
Bropirimine, recognized as a synthetic agonist for toll-like receptor 7 (TLR7), inhibits osteoclast differentiation. It suppresses the mRNA expression of NFATc1, a master transcription factor for osteoclast differentiation, and reduces bone-resorbing activity without affecting the viability of bone marrow-derived macrophages. This suggests its potential in conditions related to bone metabolism (Suzuki et al., 2015).
Antitumor Effects on Murine Renal-Cell Carcinoma
Bropirimine has shown significant inhibitory effects on the growth of murine renal-cell carcinoma. Its action as an interferon inducer suggests its potential utility in augmenting natural killer (NK) cell activity, which could be beneficial in the treatment of human renal-cell carcinoma (Fujioka et al., 2004).
Improvement in Drug Solubility
Research on the complexation of bropirimine with hydroxypropyl-beta-cyclodextrin has indicated an increase in the water solubility of the drug. This technological advancement can enhance the oral absorption and therapeutic potential of bropirimine, especially in its application against carcinoma in situ of the bladder (Echezarreta-López et al., 2000).
Lack of Interaction with 5-Fluorouracil
Studies have shown that bropirimine does not interact with 5-fluorouracil (5-FU), an important factor in cancer treatment regimens. This lack of interaction with dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU metabolism, suggests that bropirimine can be safely administered concomitantly or sequentially with 5-FU in cancer patients (Yamazaki et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-bromo-4-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUIPMOFZIWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046803 | |
Record name | Bropirimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bropirimine | |
CAS RN |
56741-95-8 | |
Record name | Bropirimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56741-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bropirimine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bropirimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bropirimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bropirimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56741-95-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROPIRIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57CTF25XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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